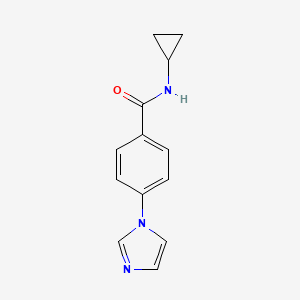![molecular formula C15H12N2O3 B7538148 2-[2-(1-Methylpyrrol-3-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7538148.png)
2-[2-(1-Methylpyrrol-3-yl)-2-oxoethyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1-Methylpyrrol-3-yl)-2-oxoethyl]isoindole-1,3-dione is a chemical compound that has been studied extensively due to its potential applications in scientific research. This compound is also known as MI-2 and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
MI-2 inhibits the activity of menin by binding to a specific site on the protein. This binding prevents menin from interacting with other proteins, which is necessary for its normal function. By inhibiting menin activity, MI-2 may be able to prevent the development and progression of certain types of cancer.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research and anti-inflammatory therapy, MI-2 has also been found to have other biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in certain cancer cells and to inhibit the growth of tumor cells. MI-2 has also been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MI-2 is its specificity for menin, which makes it a useful tool for studying the role of this protein in cancer development. However, MI-2 has some limitations as well. It is relatively unstable and can degrade over time, which can make it difficult to work with in lab experiments. Additionally, MI-2 has not yet been extensively studied in vivo, so its potential effects on living organisms are not yet fully understood.
Direcciones Futuras
There are many potential future directions for research involving MI-2. One area of interest is the development of more stable analogs of MI-2 that can be used more easily in lab experiments. Another area of interest is the study of MI-2's potential applications in the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the potential effects of MI-2 on living organisms and to determine its safety and efficacy as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-[2-(1-Methylpyrrol-3-yl)-2-oxoethyl]isoindole-1,3-dione involves the reaction of 3-methylpyrrole with maleic anhydride in the presence of a catalyst. The resulting product is then treated with hydrazine hydrate to yield MI-2.
Aplicaciones Científicas De Investigación
MI-2 has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of a protein called menin, which is involved in the development of certain types of cancer. MI-2 has also been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-[2-(1-methylpyrrol-3-yl)-2-oxoethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-16-7-6-10(8-16)13(18)9-17-14(19)11-4-2-3-5-12(11)15(17)20/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVUHCSSXRLJJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1-Methylpyrrol-3-yl)-2-oxoethyl]isoindole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,4-difluorophenyl)methyl]-N,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7538067.png)
![N-(4-fluorophenyl)-2-[[2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylacetyl]amino]acetamide](/img/structure/B7538075.png)
![N-phenyl-1-[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7538080.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-methyl-N-[(4-piperidin-1-ylphenyl)methyl]acetamide](/img/structure/B7538096.png)


![N-methyl-N-[2-(3-methylphenoxy)ethyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7538126.png)
![4-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]piperazin-2-one](/img/structure/B7538134.png)

![1-Methyl-3-[2-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7538156.png)
![1-[[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one](/img/structure/B7538157.png)
![2-[4-acetamido-2-(trifluoromethyl)anilino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7538169.png)

![4-Carbamoyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-5'-carboxylic Acid Ethyl Ester](/img/structure/B7538185.png)